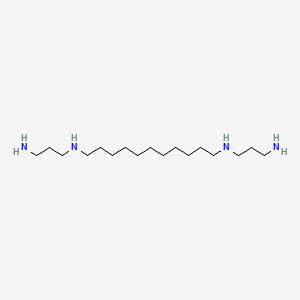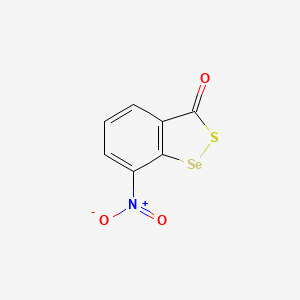
1-Ethenyl-2,3-dimethylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2,3-dimethylazulene is an organic compound belonging to the azulene family, characterized by its unique structure featuring a seven-membered ring fused to a five-membered ring. This compound is notable for its vibrant blue color, which is a result of its conjugated pi-electron system. Azulenes are known for their aromatic properties and have been studied for various applications in chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,3-dimethylazulene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with ethynylbenzene in the presence of a catalyst can yield this compound. The reaction typically requires elevated temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-2,3-dimethylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic substitution reactions are common, where the azulene ring reacts with electrophiles such as bromine or nitric acid to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrogenated azulene derivatives.
Substitution: Brominated or nitrated azulene compounds.
Applications De Recherche Scientifique
1-Ethenyl-2,3-dimethylazulene has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying aromaticity and electronic properties of azulenes. Its derivatives are used in the synthesis of complex organic molecules.
Biology: Research has investigated its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine: The compound’s derivatives are being studied for their potential use in drug development, particularly in targeting specific biological pathways.
Industry: Azulene derivatives, including this compound, are used in the production of dyes and pigments due to their intense coloration.
Mécanisme D'action
The mechanism by which 1-ethenyl-2,3-dimethylazulene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated pi-electron system allows it to participate in electron transfer reactions, influencing various biochemical pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Azulene: The parent compound of 1-ethenyl-2,3-dimethylazulene, known for its aromatic properties and blue color.
1-Methylazulene: A derivative with a methyl group at the first position, exhibiting similar chemical behavior.
2,3-Dimethylazulene: Another derivative with methyl groups at the second and third positions, sharing similar reactivity.
Uniqueness: this compound is unique due to the presence of the ethenyl group, which imparts distinct electronic properties and reactivity compared to other azulene derivatives. This makes it a valuable compound for studying the effects of substituents on the aromaticity and chemical behavior of azulenes.
Propriétés
Numéro CAS |
141242-10-6 |
|---|---|
Formule moléculaire |
C14H14 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-ethenyl-2,3-dimethylazulene |
InChI |
InChI=1S/C14H14/c1-4-12-10(2)11(3)13-8-6-5-7-9-14(12)13/h4-9H,1H2,2-3H3 |
Clé InChI |
SNZUJWIMSLYNFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C1=CC=CC=C2)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)


![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)





